

Spectral Analysis of 7-Methyl-4-octanone: A Technical Guide

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Compound of Interest

Compound Name: 7-Methyl-4-octanone

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This technical guide provides an in-depth overview of the spectral data for the ketone **7-Methyl-4-octanone** (CAS No. 20809-46-5). The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format for easy reference and comparison. Detailed experimental protocols for acquiring such spectra are also outlined.

Spectroscopic Data Summary

The following tables summarize the key spectral data for **7-Methyl-4-octanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity
H-1	0.89	t
H-2	1.58	sextet
H-3	2.41	t
H-5	2.38	t
H-6	Data not available	Data not available
H-7	Data not available	Data not available
H-8 (CH ₃)	Data not available	Data not available
H-8' (CH ₃)	Data not available	Data not available

Note: A complete assignment of all proton signals, including coupling constants, was not available in the public domain at the time of this compilation.

¹³C NMR Spectral Data

Carbon Assignment	Predicted Chemical Shift (δ) [ppm]
C=O (C4)	~210
Other carbons	Specific data not available

Note: While a full experimental ¹³C NMR spectrum is available through databases like SpectraBase, the individual peak assignments were not publicly accessible. The chemical shift for the carbonyl carbon is predicted to be in the typical range for ketones.[1]

Infrared (IR) Spectroscopy

Functional Group	Predicted Absorption Range [cm ⁻¹]
C=O (Ketone)	1715-1725

Note: The most prominent feature in the IR spectrum is a strong absorption band corresponding to the stretching vibration of the carbonyl group.[1]

Mass Spectrometry (MS)

m/z	Interpretation
142	Molecular Ion (M^+)
127	$[M - CH_3]^+$
99	$[M - C_3H_7]^+$
85	$[M - C_4H_9]^+$
71	$[C_4H_7O]^+ / [C_5H_{11}]^+$
57	$[C_3H_5O]^+ / [C_4H_9]^+$
43	$[C_3H_7]^+ / [C_2H_3O]^+$

Data derived from typical ketone fragmentation patterns.[\[1\]](#) The NIST WebBook provides the electron ionization mass spectrum for **7-methyl-4-octanone**.[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of **7-Methyl-4-octanone** is dissolved in a deuterated solvent, typically chloroform-d ($CDCl_3$), in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration ($\delta = 0.00$ ppm).
- Data Acquisition: The NMR tube is placed in the spectrometer. For 1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a greater number of scans are typically required due to the lower natural abundance of the ^{13}C isotope. Proton decoupling is commonly used in ^{13}C NMR to simplify the spectrum.
- Data Processing: The acquired free induction decay (FID) is converted to a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected. The chemical shifts of the peaks are referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a neat sample, a single drop of **7-Methyl-4-octanone** is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film. This is known as the "capillary cell" or "neat" technique.^[4]
- Background Spectrum: A background spectrum of the clean, empty salt plates is recorded.
- Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is acquired over a typical range of 4000 to 400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

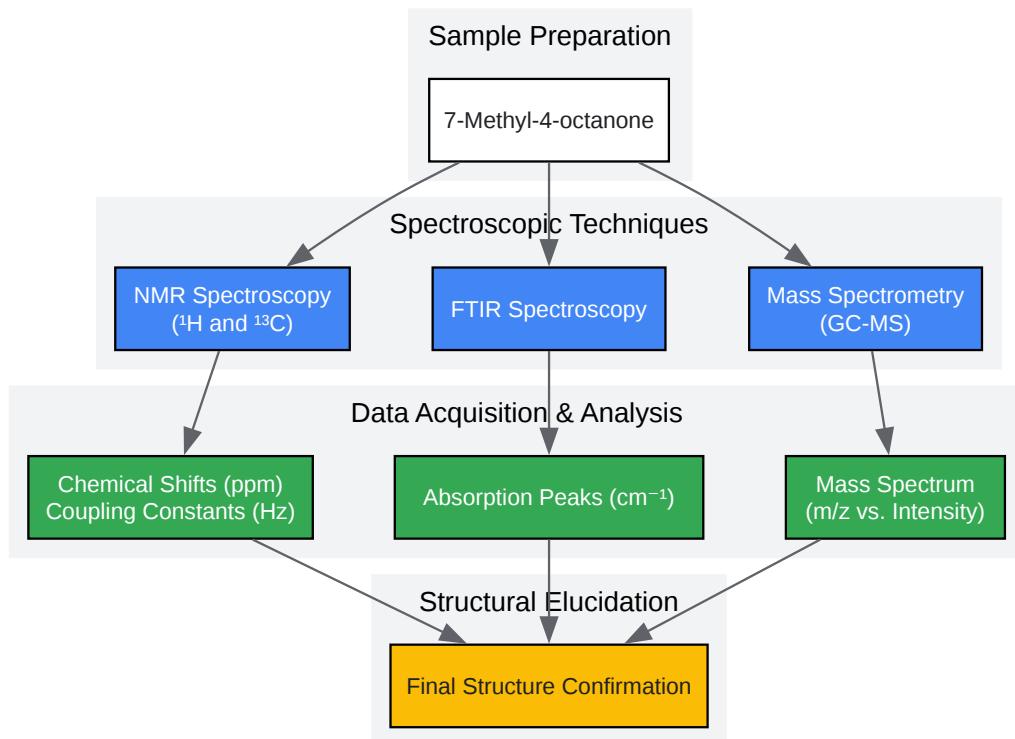
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **7-Methyl-4-octanone** is prepared in a volatile organic solvent.
- Gas Chromatography: A small volume of the sample is injected into the gas chromatograph, where it is vaporized and separated into its components as it passes through a capillary column. The temperature of the GC oven is programmed to ramp up to ensure good separation.
- Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron impact (EI), causing them to fragment. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.
- Data Analysis: The resulting mass spectrum serves as a molecular fingerprint, which can be compared to spectral libraries for identification.

Workflow for Spectroscopic Analysis of 7-Methyl-4-octanone

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **7-Methyl-4-octanone**.

Workflow for Spectroscopic Analysis of 7-Methyl-4-octanone

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Caption: Logical workflow for the spectral analysis of **7-Methyl-4-octanone**.

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